

(S)-1,2-Butanediol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1,2-Butanediol

Cat. No.: B1233174

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol is a chiral organic compound that serves as a versatile building block in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and specialty chemicals. Its unique stereochemistry and functional groups make it a valuable intermediate in creating complex molecules with specific biological activities. This guide provides an in-depth overview of the chemical and physical properties of **(S)-1,2-Butanediol**, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

Core Chemical and Physical Properties

(S)-1,2-Butanediol, also known as (S)-1,2-butylene glycol or (S)-1,2-dihydroxybutane, is a colorless to slightly yellow, clear, and viscous liquid.^{[1][2]} It is characterized by its low toxicity and excellent solubility in water and many organic solvents.^[1]

General and Physical Properties

The fundamental physical and chemical identifiers for **(S)-1,2-Butanediol** are summarized below.

Property	Value	Reference
Molecular Formula	C4H10O2	[1] [3]
Molecular Weight	90.12 g/mol	[1] [3]
CAS Number	73522-17-5	[1] [3]
Appearance	Colorless or slightly yellow clear liquid	[1]
IUPAC Name	(2S)-butane-1,2-diol	[4]
Synonyms	(S)-1,2-Butylene glycol, (S)-1,2-Dihydroxybutane	[1]

Physicochemical Data

Quantitative physicochemical data for **(S)-1,2-Butanediol** are presented in the following table, providing key parameters for experimental and process design.

Property	Value	Conditions	Reference
Density	1.001±0.06 g/cm ³ (Predicted)	[3]	
1 g/mL	[1]		
Boiling Point	181-183 °C	[3]	
55 °C	0.7 mmHg	[1][3][5]	
Melting Point	-112 °C	[3]	
Refractive Index	1.4360-1.4400	[3]	
1.44	n _{20D}	[1]	
Optical Rotation	-15 to -18 °	c=3 in EtOH, 20°C	[1]
pKa	14.49±0.20 (Predicted)	[3]	
Solubility	Soluble in water and many organic solvents	[3]	

Safety and Handling

(S)-1,2-Butanediol is considered a relatively safe compound but requires appropriate handling. It is a flammable liquid and should be kept away from open flames and high temperatures.[3] It can cause serious eye irritation.[4][6] Contact with skin and eyes should be avoided.[3] For safe storage, it should be kept in a closed container at 2-8°C, away from oxygen, oxidants, and acids.[1][3]

Hazard Statement	Precautionary Statements	Reference
H319: Causes serious eye irritation	P264: Wash skin thoroughly after handling.	[6]
P280: Wear protective gloves/protective clothing/eye protection/face protection.		
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6]	

Experimental Protocols

The synthesis, purification, and analysis of **(S)-1,2-Butanediol** involve specific methodologies to ensure high purity and the desired stereochemistry.

Enantioselective Synthesis

The creation of enantiomerically pure **(S)-1,2-Butanediol** can be achieved through various asymmetric synthesis strategies. One common industrial method for producing 1,2-butanediol (as a racemic mixture) is the hydration of 1,2-epoxybutane.[\[7\]](#) To obtain the specific (S)-enantiomer, chiral catalysts or biocatalytic methods are employed.

Biocatalytic Kinetic Resolution of (\pm) -1,2-Butanediol

This method utilizes an engineered microorganism to selectively oxidize one enantiomer, allowing for the separation of the desired **(S)-1,2-Butanediol**.

Protocol:

- **Biocatalyst Preparation:** Whole cells of *E. coli* co-expressing a stereoselective butanediol dehydrogenase (BDH) and an NADH oxidase are cultured and harvested. For the resolution

of a racemic mixture to obtain (S)-1,2-BD, a dehydrogenase specific for the (R)-enantiomer, such as (2R, 3R)-BDH, is used.[8]

- **Reaction Setup:** A reaction mixture is prepared containing the racemic 1,2-butanediol substrate in a suitable buffer (e.g., pH 11 for (2R, 3R)-BDH).[8]
- **Biotransformation:** The prepared whole-cell biocatalyst is added to the reaction mixture. The reaction is incubated at an optimal temperature (e.g., 50°C) with agitation.[8] The (2R, 3R)-BDH selectively oxidizes (R)-1,2-butanediol to 1-hydroxy-2-butanone, while the **(S)-1,2-butanediol** remains unreacted.[8] The NADH oxidase regenerates the NAD⁺ cofactor required by the dehydrogenase.[8]
- **Monitoring:** The reaction progress is monitored by periodically taking samples and analyzing the concentrations of the substrate and product using Gas Chromatography (GC).[8]
- **Work-up and Purification:** Once the desired conversion is reached, the cells are removed by centrifugation. The supernatant containing **(S)-1,2-butanediol** and 1-hydroxy-2-butanone is then subjected to extraction with an organic solvent (e.g., ethyl acetate).[8] The desired **(S)-1,2-butanediol** can then be purified from the extract by distillation or chromatography.

Purification from a Mixture

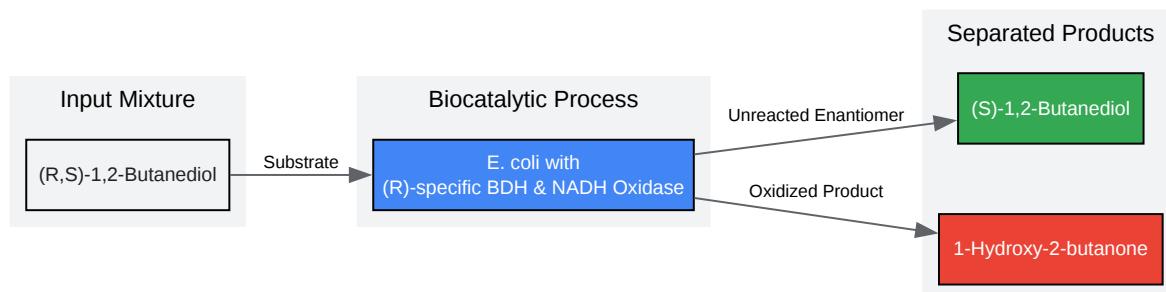
A common challenge is the separation of 1,2-butanediol from structurally similar compounds like ethylene glycol, with which it can form an azeotrope.

Protocol for Separation via Catalytic Dehydration:

- **Catalyst:** A solid acid catalyst, such as H-Beta zeolite, is used.[9][10]
- **Reaction:** The mixture containing 1,2-butanediol and ethylene glycol is heated in the presence of the catalyst. 1,2-Butanediol is preferentially dehydrated to form more volatile compounds like aldehydes and ketones.[9][10]
- **Separation:** The resulting mixture can then be separated by distillation, where the more volatile dehydration products are removed, leaving behind purified ethylene glycol. This method is effective for removing 1,2-butanediol as an impurity.[9][10]

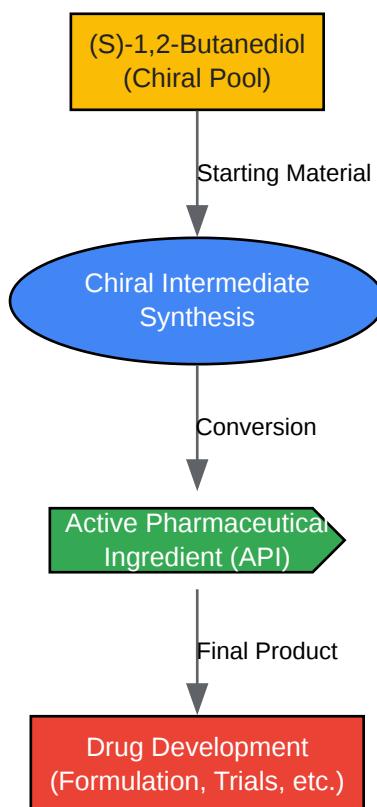
Analytical Methods

Accurate determination of the concentration and enantiomeric purity of **(S)-1,2-Butanediol** is crucial.


Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis:

- Derivatization: To enable chiral separation, the hydroxyl groups of the diol enantiomers are derivatized with a chiral reagent, such as (S)-(+)-2-phenylbutyryl chloride.[11]
- Internal Standard: A deuterated internal standard is added to the sample for accurate quantification.[11]
- Extraction: The derivatized sample is extracted from the aqueous matrix using an organic solvent (e.g., diethyl ether).[4][11]
- GC-MS Analysis: The extract is injected into a GC-MS system equipped with a suitable capillary column (e.g., a polar column).[4] The diastereomeric derivatives are separated based on their retention times.
- Quantification: The mass spectrometer is used for detection and quantification, comparing the peak areas of the analyte to the internal standard.[4]

Role in Drug Development and Logical Workflows


(S)-1,2-Butanediol's chirality makes it a key starting material for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). A prime example is its use in the synthesis of the anti-tuberculosis drug Ethambutol. The (R)-enantiomer of 1,2-butanediol is a direct precursor to the (S,S)-Ethambutol intermediate.[12] This highlights the importance of having access to specific enantiomers of 1,2-butanediol for pharmaceutical synthesis.

Below are diagrams illustrating key experimental workflows involving **(S)-1,2-Butanediol**.

[Click to download full resolution via product page](#)

Biocatalytic resolution of racemic 1,2-butanediol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method of determination of 1,2-propanediol and 2,3-butanediol | OIV [oiv.int]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2-Butanediol - Wikipedia [en.wikipedia.org]
- 8. Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(S)-1,2-Butanediol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233174#s-1-2-butanediol-chemical-and-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com